Benzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Design

Generic 'sulfonylpiperidine derivatives' introduce uncontrolled variables in SAR campaigns. This exact CAS 1448046-89-6 compound eliminates ambiguity with a defined sulfonamide-carbamate hybrid scaffold featuring a benzyl carbamate (Cbz) protecting group. - 95% purity ensures reproducible chemistry and minimal side-product formation from protected-amine impurities. - Labile Cbz group enables hydrogenolytic deprotection for rapid, orthogonal library diversification. - Flexible 2-oxoethyl linker permits induced-fit sampling of enzyme sub-pockets inaccessible to rigid analogs. - Use as a negative control alongside hydroxamic acid analogs to confirm scaffold-dependent inhibition.

Molecular Formula C22H26N2O6S
Molecular Weight 446.52
CAS No. 1448046-89-6
Cat. No. B2811154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate
CAS1448046-89-6
Molecular FormulaC22H26N2O6S
Molecular Weight446.52
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C22H26N2O6S/c1-29-18-7-9-19(10-8-18)31(27,28)20-11-13-24(14-12-20)21(25)15-23-22(26)30-16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,26)
InChIKeyIYXMYYAJKPFHQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Benzyl Carbamate Scaffold & Physicochemical Profile


Benzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate (CAS 1448046-89-6) is a synthetic small molecule (C22H26N2O6S, MW 446.52) comprising a central piperidine ring N-substituted with a 4-methoxyphenyl)sulfonyl group and further elaborated with a 2-oxoethyl linker terminating in a benzyl carbamate moiety . This structure places it within a chemically accessible class of sulfonamide-carbamate hybrids, a motif recurrent in fragment-based drug discovery and chemical biology probe design [1]. The compound is currently cataloged primarily as a research-grade intermediate or building block, with typical commercial purity of 95% and limited public disclosure of biological annotation, a profile characteristic of a pre-competitive enabling agent for medicinal chemistry campaigns .

Generic Substitution Risks for Benzyl Carbamate


In the 4-arylsulfonylpiperidine chemical space, seemingly small structural alterations propagate disproportionately large changes in target engagement, selectivity, and ADME properties, rendering simple analog-by-homology substitution an unreliable sourcing strategy. Published structure–activity relationship (SAR) studies on closely related scaffolds confirm that the nature of the N-acyl substituent on the piperidine ring (carbamate in the present compound vs. carboxamide, urea, or hydroxamic acid in analogs) is a critical determinant of biochemical activity, often switching the inhibition profile completely across enzyme classes [1]. Even within congeneric series, modifications as subtle as substituting the benzyl carbamate for a 4-methoxybenzyl carbamate (CAS 551920-87-7, MW 434.51) alter molecular weight, lipophilicity, and hydrogen-bonding capacity, each of which can decouple in vitro potency from cellular efficacy . Furthermore, the 4-methoxyphenyl)sulfonyl group, while common, participates in distinct π-stacking and electrostatic interactions that differ from those of 4-methylphenylsulfonyl or heteroarylsulfonyl variants found in other catalog offerings; consequently, procurement of a generic 'sulfonylpiperidine derivative' without precise structure matching introduces uncontrolled variables into any SAR or screening campaign.

Evidence: Benzyl Carbamate vs. Closest Analogs


Substructure Differentiation vs. 4-Methoxybenzyl Carbamate Analog

The target compound (MW 446.52) incorporates a benzyl carbamate linked via a 2-oxoethyl spacer to the piperidine nitrogen, whereas the closest cataloged analog, 4-methoxybenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate (CAS 551920-87-7, MW 434.51), places the carbamate directly on the piperidine 4-position without the flexible oxoethyl linker . This topological difference is reflected in key computed descriptors: the target compound possesses 6 rotatable bonds vs. 4 for the analog, and a calculated octanol-water partition coefficient (clogP) of 2.67 vs. approximately 2.14, indicating higher lipophilicity and greater conformational flexibility [1]. Such differences are known to influence membrane permeability and target-binding entropy in sulfonylpiperidine SAR series [2].

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Design

Constitutional Isomer Differentiation

Several catalog compounds share the identical molecular formula C22H26N2O6S yet display divergent biological annotations. For instance, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (a piperidine-2-yl positional isomer) is cataloged but lacks publicly disclosed bioactivity data ; Diltiazem Sulphoxide-N-oxide, another constitutional isomer, is an impurity reference standard with distinct pharmacological relevance [1]. The target compound thus occupies a specific, albeit uncharacterized, region of isomeric space, making it a potentially unique probe for exploring structure-dependent interactions within the C22H26N2O6S manifold.

Chemical Biology Library Design Physicochemical Property Optimization

Sulfonamide Substituent: Methoxyphenyl vs. Triazole

Replacement of the 4-methoxyphenylsulfonyl group in the target compound with a 4-methyl-4H-1,2,4-triazol-3-yl sulfonyl moiety, as in benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate, represents a common heteroaryl-for-aryl bioisostere strategy in kinase and protease inhibitor design . Class-level SAR from related sulfonylpiperidine series indicates that aryl-to-heteroaryl sulfonamide substitution can shift inhibitor selectivity between closely related enzyme isoforms by virtue of altered electronics (σ-electron-withdrawing character of triazole vs. electron-donating methoxy group) and differential hydrogen-bonding patterns [1]. Without direct comparative IC₅₀ data for this specific pair, the structural divergence nevertheless defines a clear design axis: researchers requiring a hydrophobic, electron-rich aryl sulfonamide (4-methoxyphenyl) will preferentially source the target compound over the triazole variant.

Medicinal Chemistry Bioisostere Replacement Kinase Inhibition

Availability & Purity vs. Uncharacterized Alternatives

Current catalog intelligence indicates that Benzyl (2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate is offered with a stated purity of 95% (HPLC) by multiple suppliers, which is at parity with other exploratory sulfonylpiperidine building blocks in the same vendor portfolio . In contrast, several close structural relatives (e.g., the furan-2-ylmethylsulfonyl analog, CAS not publicly indexed) are available only via custom synthesis routes, with variable availability and longer lead times . For groups conducting time-sensitive SAR campaigns, predictable availability and a documented baseline purity specification—even in the absence of biological characterization—provide a procurement advantage over custom-synthesized alternatives with uncertain delivery timelines.

Chemical Procurement Quality Control Reproducibility

Benzyl Carbamate Application Scenarios


Fragment-Based Screening: Enzyme Active Site Probing

The compound's 4-methoxyphenylsulfonylpiperidine core with a carbamate-extended side chain satisfies fragment-like physicochemical criteria (MW < 450, clogP ~2.7, HBD = 0, HBA = 8) per Lipinski Rule of Five guidelines, making it a suitable entry for fragment-based drug discovery campaigns targeting enzymes with hydrophobic active sites. The flexible 2-oxoethyl linker permits induced-fit sampling of sub-pockets that may be inaccessible to more rigid analogs [1]. Its distinction from the 4-methoxybenzyl carbamate analog (CAS 551920-87-7, shorter linker, reduced conformational entropy) is mechanistically relevant for diversity-oriented fragment collections .

Negative Control for Sulfonamide Inhibitor Assays

Given the extensive SAR knowledge surrounding 4-arylsulfonylpiperidine MMP and kinase inhibitors [1], this compound can serve as a tool compound to probe the contribution of the specific carbamate linker to observed biological activity. When testing potent 4-arylsulfonylpiperidine-4-hydroxamic acids or carboxamides, incorporating the target compound (which lacks the hydroxamic acid zinc-binding group or carboxamide pharmacophore) as a negative control helps confirm that observed inhibition is scaffold-dependent rather than a nonspecific sulfonamide class effect.

Late-Stage Diversification via Carbamate Deprotection

The benzyl carbamate (Cbz) protecting group is labile under hydrogenolysis conditions, unmasking a primary amine that can be further derivatized with acyl chlorides, sulfonyl chlorides, isocyanates, or aldehydes to generate focused compound libraries [1]. This synthetic handle enables rapid diversification of the 2-oxoethylpiperidine scaffold, providing an advantage over non-carbamate capped analogs that lack an orthogonal deprotection strategy. The 95% purity specification ensures that downstream chemistry proceeds with predictable yields, minimizing side-product formation from protected-amine impurities .

Isomeric Probe in Chemical Space Exploration

Constitutional isomers sharing the C22H26N2O6S formula exhibit distinct biological profiles (e.g., Diltiazem Sulphoxide-N-oxide as a cardiovascular impurity marker) [1]. The target compound's unique connectivity, with the benzyl carbamate attached at the terminal position of a 2-oxoethyl chain, distinguishes it from piperidine-2-yl and benzothiazepine isomers. Screening this compound alongside its constitutional isomers can reveal structure-dependent pharmacological differences, supporting the rational design of selective inhibitors.

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